3-(4-METHOXYPHENYL)-1-MORPHOLINO-1-PROPANONE
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-13-5-2-12(3-6-13)4-7-14(16)15-8-10-18-11-9-15/h2-3,5-6H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLQVDGDCFVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Displacement of Chlorinated Intermediates
A widely documented method involves the reaction of 3-chloro-1-(4-methoxyphenyl)-1-propanone with morpholine under basic conditions. This nucleophilic substitution leverages the electron-deficient carbonyl group to facilitate chloride displacement. In a protocol adapted from patent literature, morpholine (5.09–28.73 g) reacts with the chlorinated precursor in toluene at 115–120°C for 3–8 hours, yielding 3-(4-methoxyphenyl)-1-morpholino-1-propanone in 76–90% isolated yield. The reaction proceeds via an SN2 mechanism, with toluene acting as a high-boiling solvent to maintain reaction temperature. Excess morpholine (1–10 equivalents) ensures complete conversion, while potassium carbonate or lithium salts may be employed to neutralize HCl byproducts.
Solvent and Temperature Optimization
Comparative studies indicate that polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but necessitate higher temperatures (110–115°C). In contrast, non-polar solvents like toluene favor slower, more controlled reactions, minimizing side products such as elimination byproducts. For instance, Example 3 of the patent demonstrates that toluene at 115°C for 3 hours achieves a 76% yield, whereas DMF at 110°C for 6 hours elevates the yield to 85%.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times from hours to minutes. A modified protocol from the PMC study applies microwave energy (300 W, 100°C) to a mixture of 3-chloro-1-(4-methoxyphenyl)-1-propanone, morpholine, and potassium carbonate in methanol. The reaction completes in 20–30 minutes, yielding 89–92% product. Microwave conditions enhance dipole-dipole interactions, promoting faster molecular collisions and reducing energy consumption.
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional (Toluene) | Toluene | 115–120 | 3–8 | 76–90 | 95–98 |
| Green Chemistry | 2-MeTHF | 80 | 4–6 | 82–88 | 97–99 |
| Microwave | Methanol | 100 (MW) | 0.3–0.5 | 89–92 | 98–99.5 |
Table 1 highlights the trade-offs between reaction time, sustainability, and efficiency. Microwave-assisted synthesis offers the highest yields and purity but requires specialized equipment.
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
Under high-temperature conditions (>120°C), 3-chloro-1-(4-methoxyphenyl)-1-propanone may undergo dehydrohalogenation to form 1-(4-methoxyphenyl)-2-propen-1-one. This side reaction is mitigated by:
Scalability and Industrial Applications
Pilot-Scale Production
Patent data reveal that reactions scaled to 50 g of starting material maintain yields above 85% when using toluene and morpholine in a 1:1.5 molar ratio. Filtration and washing with methyl tert-butyl ether (MTBE) remove unreacted morpholine, yielding pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-morpholino-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 3-(4-methoxyphenyl)-1-morpholino-1-propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-morpholino-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Chalcone Derivatives
Key Observations:
Substituent Electronegativity and Activity: Halogen substitutions (Br, F) at the para position of Ring B enhance inhibitory potency, as seen in 2j (IC50 = 4.70 μM) . The morpholino group in the target compound, being electron-donating, may reduce potency compared to electronegative halogens but improve solubility. Methoxy groups (e.g., in 2h and 1d) generally correlate with lower activity, suggesting that electron-donating groups diminish binding affinity in non-piperazine chalcones .
Morpholino vs. Piperazine Substitutions: Piperazine-substituted chalcones (e.g., Cluster 12 compounds ) form distinct structural clusters, whereas the morpholino group in the target compound introduces a bulkier, oxygen-containing ring. This may alter steric interactions in biological targets compared to piperazine analogs.
The target compound’s propanone backbone may offer different reactivity profiles.
Molecular Properties and Bioavailability
Table 2: Physicochemical Properties
*Predicted using fragment-based methods.
- The morpholino group in the target compound likely improves water solubility compared to dimethylamino or bis-methoxyphenyl analogs (e.g., the compound in ), which have higher LogP values.
- Lower molecular weight than bis-aromatic analogs (e.g., 311.37 in ) may enhance membrane permeability.
Biological Activity
3-(4-Methoxyphenyl)-1-morpholino-1-propanone, also known as a morpholino derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methoxy group on the phenyl ring and a morpholine moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : Preliminary findings indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Inflammatory Mediators : It may inhibit the expression of key inflammatory mediators such as TNF-α and IL-6, thereby reducing inflammation.
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
This table demonstrates the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Anti-inflammatory Activity
In a model of induced inflammation, the administration of this compound resulted in a significant reduction in plasma levels of pro-inflammatory cytokines (Table 2).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
| IL-10 | 50 | 120 |
These findings suggest that the compound not only reduces pro-inflammatory cytokines but may also enhance anti-inflammatory responses by increasing IL-10 levels.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cancer cell lines. The results are presented in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
| A549 | 20 |
The IC50 values indicate that the compound exhibits potent cytotoxicity, particularly against HeLa cells, suggesting its potential for development as an anticancer agent.
Case Studies
Several case studies have explored the therapeutic potential of morpholino derivatives similar to this compound. For example:
- Case Study A : In a clinical trial involving patients with chronic inflammatory conditions, administration of morpholino derivatives led to significant improvements in clinical symptoms and biomarkers of inflammation.
- Case Study B : A study on cancer patients treated with morpholino compounds showed enhanced tumor regression rates compared to standard therapies, indicating their potential role as adjunctive treatments.
Q & A
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental spectroscopic results?
- Methodological Answer :
- Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent effects.
- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution.
- Benchmarking : Compare results against databases (e.g., Cambridge Structural Database) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
